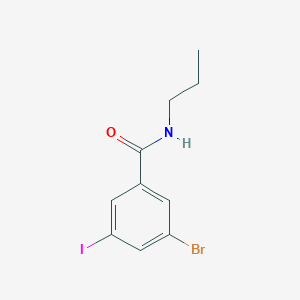

3-Bromo-5-iodo-N-propylbenzamide

Description

3-Bromo-5-iodo-N-propylbenzamide is a halogenated benzamide derivative with the molecular formula C₁₀H₁₁BrINO and a molecular weight of 368.10 g/mol. The compound features a benzamide backbone substituted with bromine at position 3, iodine at position 5, and an N-propyl group. The presence of iodine, a heavy halogen, distinguishes this compound from analogues with lighter halogens (e.g., fluorine or chlorine), influencing its electronic properties, steric bulk, and reactivity .

Properties

IUPAC Name |

3-bromo-5-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMQKOHPPPVKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-N-propylbenzamide typically involves the halogenation of a benzamide precursor. One common method is the sequential bromination and iodination of N-propylbenzamide. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine (Br2) in acetic acid, followed by iodination using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 3-Bromo-5-iodo-N-propylbenzamide may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in this reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amide group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.

Coupling Products: Aryl or alkyl-substituted benzamides are typical products of coupling reactions.

Reduction Products: The reduction of the amide group yields the corresponding amine derivative.

Scientific Research Applications

Chemistry: 3-Bromo-5-iodo-N-propylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery. Halogenated benzamides have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, 3-Bromo-5-iodo-N-propylbenzamide can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-N-propylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-Bromo-5-iodo-N-propylbenzamide and two closely related analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | N-Alkyl Group |

|---|---|---|---|---|---|

| 3-Bromo-5-iodo-N-propylbenzamide | Not Provided | C₁₀H₁₁BrINO | 368.10 | Br (3), I (5) | Propyl |

| 3-Bromo-5-fluoro-N-propylbenzamide | 1329280-50-3 | C₁₀H₁₁BrFNO | 260.10 | Br (3), F (5) | Propyl |

| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | 1512044-54-0 | C₁₂H₁₂BrFNO | 272.11 | Br (5), F (2), CH₃ (3) | Cyclopropyl |

Key Observations:

Halogen Effects: Iodine vs. Fluorine: The substitution of iodine (atomic radius: 1.98 Å) for fluorine (0.64 Å) at position 5 significantly increases molecular weight and lipophilicity. However, it may also reduce metabolic stability due to susceptibility to dehalogenation . Bromine: Present in all three compounds, bromine (atomic radius: 1.14 Å) provides moderate electron-withdrawing effects, influencing electronic distribution and reactivity.

N-Alkyl Group Variations :

- Propyl vs. Cyclopropyl : The linear N-propyl group offers flexibility and moderate lipophilicity, while the N-cyclopropyl group introduces conformational rigidity due to its strained ring structure. Cyclopropyl groups are often used to fine-tune solubility and bioavailability .

Additional Substituents :

- The methyl group at position 3 in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide adds steric hindrance, which may impede interactions with sterically sensitive binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.